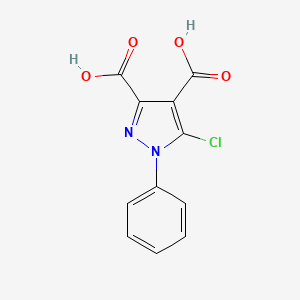

![molecular formula C17H24Cl2N2S B6155972 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158494-97-3](/img/no-structure.png)

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (1-BTP) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been used as a probe in biochemical and physiological studies to understand its mechanism of action and to determine its effects on cells and tissues. 1-BTP has been shown to have a variety of advantages and limitations for its use in laboratory experiments.

Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis. Its structure allows for various reactions at the benzylic position, which can be exploited to synthesize a wide range of organic molecules. The benzylic position is particularly reactive due to the possibility of resonance stabilization when forming intermediates .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used as an intermediate for the development of new drugs. It can be involved in the synthesis of molecules with potential therapeutic effects, especially in the research and development phase of drug discovery .

Cytotoxic Activity Research

The compound has been utilized in the design and synthesis of libraries of molecules to screen for cytotoxic activity against various cancer cell lines. This is crucial for the development of new chemotherapeutic agents .

Chemical Production Processes

“1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is used in chemical production processes. Its role in these processes is often as a catalyst or a reactant that leads to the formation of more complex chemical structures .

Laboratory Research and Development

In academic and industrial laboratories, this compound is frequently used in research and development activities. It can be a subject of study in understanding reaction mechanisms or developing new synthetic methodologies .

Medicinal Chemistry

The compound’s structure makes it a valuable tool in medicinal chemistry, where it can be modified to create new compounds with potential pharmacological properties. It is particularly useful in the synthesis of small molecule therapeutics .

Mécanisme D'action

Target of Action

A related compound, (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine dihydrochloride, is known to be used in the preparation of janus kinase 1 selective inhibitors . Therefore, it is possible that 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride may also interact with similar targets.

Biochemical Pathways

It is known that related compounds can participate in the synthesis of various heterocyclic compounds, indicating potential involvement in complex organic molecule creation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of benzylamine with 2-bromothiophene followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 4-piperidone to yield the final product as a dihydrochloride salt.", "Starting Materials": ["Benzylamine", "2-bromothiophene", "Sodium borohydride", "4-piperidone", "Hydrochloric acid", "Ethanol"], "Reaction": ["Step 1: Benzylamine is reacted with 2-bromothiophene in ethanol in the presence of hydrochloric acid to yield the intermediate 1-benzyl-N-(2-bromothiophen-2-yl)methylpiperidin-4-amine.", "Step 2: The intermediate is then reduced with sodium borohydride in ethanol to yield 1-benzyl-N-(2-thiophen-2-yl) methylpiperidin-4-amine.", "Step 3: The resulting amine is then reacted with 4-piperidone in ethanol to yield 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine.", "Step 4: The final product is obtained as a dihydrochloride salt by reacting the amine with hydrochloric acid."] } | |

Numéro CAS |

1158494-97-3 |

Nom du produit |

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride |

Formule moléculaire |

C17H24Cl2N2S |

Poids moléculaire |

359.4 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.